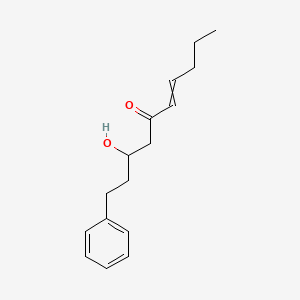![molecular formula C16H34O2Si B12540120 Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane CAS No. 143314-35-6](/img/structure/B12540120.png)
Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane is a chemical compound with the molecular formula C14H30O2Si It is a member of the organosilicon compounds, which are widely used in various fields due to their unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an epoxide derivative. The reaction is usually carried out in the presence of a base such as imidazole in a solvent like methylene chloride . The reaction conditions often require low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial in industrial settings to avoid impurities that could affect the final product’s performance .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to open the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction typically produces diols. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties, such as improved thermal stability and mechanical strength.
Biology and Medicine:
Mechanism of Action
The mechanism of action of tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane involves its ability to undergo various chemical reactions, which can be exploited in different applications. The epoxide ring is particularly reactive and can be opened by nucleophiles, leading to the formation of new bonds and functional groups. This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl(dimethyl)silyl chloride: A precursor used in the synthesis of tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane.
Tert-butyl(dimethyl)silyl ether: Another organosilicon compound with similar protective properties for hydroxyl groups.
Uniqueness
This compound is unique due to its specific structure, which combines the protective properties of the tert-butyl(dimethyl)silyl group with the reactivity of the epoxide ring. This combination makes it particularly useful in organic synthesis and material science .
Properties
CAS No. |
143314-35-6 |
|---|---|
Molecular Formula |
C16H34O2Si |
Molecular Weight |
286.52 g/mol |
IUPAC Name |
tert-butyl-[(3-heptyloxiran-2-yl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C16H34O2Si/c1-7-8-9-10-11-12-14-15(18-14)13-17-19(5,6)16(2,3)4/h14-15H,7-13H2,1-6H3 |
InChI Key |
GYMOGDBCDCLHMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1C(O1)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


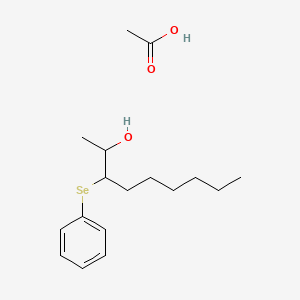
![1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12540044.png)
![N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide](/img/structure/B12540048.png)
![1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B12540054.png)

![Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate](/img/structure/B12540061.png)
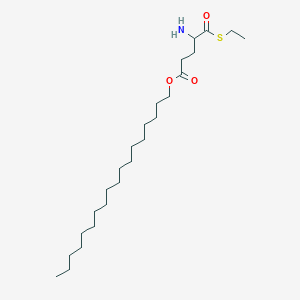
![1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12540065.png)
![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide](/img/structure/B12540066.png)
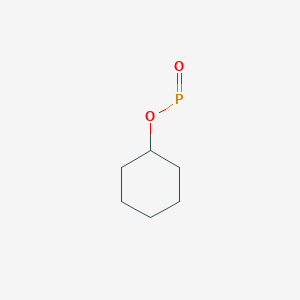
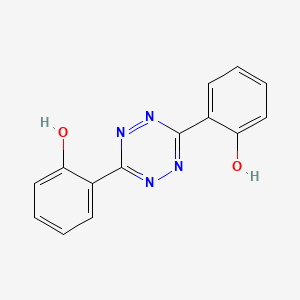
![2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12540083.png)

